molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2953633
CAS No.: 2034413-70-0
M. Wt: 321.336
InChI Key: JHMOXQFQTQXINW-UHFFFAOYSA-N
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Description

The compound N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical structure characterized by its furo[2,3-c]pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step processes:

  • Step 1: Preparation of the Furo[2,3-c]pyridine Core

    • The initial step includes the synthesis of the furo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.

    • Conditions: Cyclization often requires the use of acidic or basic catalysts and specific solvents to facilitate the formation of the furo[2,3-c]pyridine ring.

  • Step 2: Functionalization of the Furo[2,3-c]pyridine Core

    • Subsequent functionalization steps introduce the oxo group at position 7 and other necessary substituents.

    • Conditions: Functionalization might involve reagents like oxidizing agents and protective groups to achieve selective modification.

  • Step 3: Coupling with Indole-3-carboxamide

    • The final step involves coupling the functionalized furo[2,3-c]pyridine core with 1H-indole-3-carboxamide.

    • Conditions: This step might require coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of suitable solvents.

Industrial Production Methods

  • Large-scale production often follows the optimized synthetic route with attention to cost-efficiency and yield maximization.

  • Techniques like continuous flow synthesis and process intensification can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at specific positions, potentially altering its pharmacological properties.

  • Reduction: Reduction reactions might be used to modulate the functional groups within the molecule.

  • Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to structural analogs with diverse properties.

Common Reagents and Conditions

  • Oxidation Agents: KMnO₄, CrO₃

  • Reduction Agents: NaBH₄, LiAlH₄

  • Substitution Reagents: Alkyl halides, aryl halides

Major Products

  • Oxidation and reduction products, depending on the specific functional groups targeted.

  • Substitution products with modified side chains or heterocyclic structures.

Scientific Research Applications

The compound's applications span multiple scientific domains:

  • Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

  • Biology: Potential use in studying biological pathways and as a probe for understanding protein-ligand interactions.

  • Medicine: Exploration as a candidate for drug development due to its unique structural features, possibly targeting specific enzymes or receptors.

  • Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action is influenced by its interaction with molecular targets such as proteins or enzymes. The presence of the furo[2,3-c]pyridine and indole moieties may allow it to bind to specific active sites, modulating biological pathways. This binding can result in either the activation or inhibition of the target, leading to downstream effects relevant to its intended use.

Comparison with Similar Compounds

Unique Features

  • The presence of both furo[2,3-c]pyridine and indole moieties in a single molecule is relatively unique.

  • Structural complexity offers multiple points for chemical modification and functionalization.

Similar Compounds

  • Compounds with similar furo[2,3-c]pyridine cores but differing in side chains or other heterocyclic components.

  • Indole derivatives with different linking groups or additional functional groups.

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide stands out due to its intricate structure and potential versatility, making it a valuable subject for continued research and application exploration.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMOXQFQTQXINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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